InChI=1S/C11H13NO4/c1-7(13)12-8-4-5-9(11(14)16-3)10(6-8)15-2/h4-6H,1-3H3,(H,12,13)
. The synthesis of methyl 4-acetamido-2-methoxybenzoate can be achieved through several methods, primarily involving the esterification of 4-acetamido-2-methoxybenzoic acid with methanol. This reaction typically requires an acid catalyst to facilitate the formation of the ester bond.
Methyl 4-acetamido-2-methoxybenzoate features a benzoate structure with two significant functional groups:
Methyl 4-acetamido-2-methoxybenzoate participates in various chemical reactions due to its functional groups:
The mechanism of action of methyl 4-acetamido-2-methoxybenzoate primarily involves its interaction with biological targets such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity.
Methyl 4-acetamido-2-methoxybenzoate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 197.22 g/mol |
Melting Point | 60-65 °C |
Solubility | Soluble in ethanol, methanol |
Density | Approximately 1.15 g/cm³ |
These properties indicate that methyl 4-acetamido-2-methoxybenzoate is a moderately polar compound with potential applications in both laboratory and industrial settings.
Methyl 4-acetamido-2-methoxybenzoate has a variety of scientific applications:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0